N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the butoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a butoxyphenyl derivative.
Attachment of the fluorobenzamide moiety: The final step involves the coupling of the oxadiazole intermediate with a fluorobenzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but generally, it involves binding to specific receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can be compared with other oxadiazole derivatives:
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide: Similar structure but with a pentanamide group instead of a fluorobenzamide group.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide: Contains a methylpropanamide group instead of a fluorobenzamide group.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide: Features a furamide group instead of a fluorobenzamide group.
These similar compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H18FN3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H18FN3O3/c1-2-3-12-25-14-10-8-13(9-11-14)17-18(23-26-22-17)21-19(24)15-6-4-5-7-16(15)20/h4-11H,2-3,12H2,1H3,(H,21,23,24) |
InChI Key |
JDMMKKBLBRZGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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